BenchChemオンラインストアへようこそ!

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(1-phenylethyl)ethanediamide

Stereochemistry Chiral resolution Enantioselective synthesis

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(1-phenylethyl)ethanediamide (CAS 2034449-50-6) is a synthetic oxalamide (ethanediamide) derivative featuring a tetrahydropyran (oxane) ring, a tertiary alcohol, and a chiral 1-phenylethyl substituent in a single molecular framework. The compound belongs to the oxalamide class of small molecules, which are frequently investigated as kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and modulators of protein–protein interactions.

Molecular Formula C23H28N2O4
Molecular Weight 396.487
CAS No. 2034449-50-6
Cat. No. B2712757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(1-phenylethyl)ethanediamide
CAS2034449-50-6
Molecular FormulaC23H28N2O4
Molecular Weight396.487
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C23H28N2O4/c1-17(18-8-4-2-5-9-18)25-22(27)21(26)24-16-23(28,19-10-6-3-7-11-19)20-12-14-29-15-13-20/h2-11,17,20,28H,12-16H2,1H3,(H,24,26)(H,25,27)
InChIKeyBWYHBKFRMQZKPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(1-phenylethyl)ethanediamide (CAS 2034449-50-6): Structural and Pharmacochemical Baseline for Procurement Decisions


N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(1-phenylethyl)ethanediamide (CAS 2034449-50-6) is a synthetic oxalamide (ethanediamide) derivative featuring a tetrahydropyran (oxane) ring, a tertiary alcohol, and a chiral 1-phenylethyl substituent in a single molecular framework [1]. The compound belongs to the oxalamide class of small molecules, which are frequently investigated as kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and modulators of protein–protein interactions [2]. Its core scaffold, 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine, is shared by several commercially available analogs that differ only in the amide‑side substituent, making precise selection among these close relatives critical for structure–activity relationship (SAR) studies and drug‑discovery programs.

Why N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(1-phenylethyl)ethanediamide Cannot Be Interchanged with Other In‑Class Oxalamides


Superficially similar oxalamide analogs that share the 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl core cannot be considered interchangeable because even a single-atom change in the amide‑side substituent can profoundly alter target engagement, physicochemical properties, and biological selectivity [1]. The 1-phenylethyl group present in CAS 2034449-50-6 introduces a chiral center and a flexible aromatic tail that are absent in simple phenyl or benzyl analogs, potentially enabling stereospecific interactions and unique conformational dynamics [2]. Consequently, substituting this compound with a cheaper or more readily available in‑class analog risks invalidating SAR hypotheses, missing stereoselective binding opportunities, and producing non‑reproducible results in biological assays.

Product‑Specific Quantitative Evidence Guide for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(1-phenylethyl)ethanediamide


Chiral 1-Phenylethyl Substituent Introduces Stereochemical Complexity Absent in Achiral Analogs

The compound bears a racemic 1-phenylethyl group (chiral center at the benzylic carbon), whereas the closest active analog, N-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide (CAS 2097913-59-0), contains an achiral 2-fluorophenyl substituent [1][2]. The presence of a stereocenter enables future separation into enantiomers for stereospecific SAR studies, a capability not offered by the achiral comparator.

Stereochemistry Chiral resolution Enantioselective synthesis

Divergent Computed Lipophilicity (XLogP3) Relative to the 2-Fluorophenyl Analog Indicates Different Pharmacokinetic Profiles

Computational property comparisons reveal a substantial difference in predicted lipophilicity between the target compound and its 2-fluorophenyl analog. The target compound has an XLogP3 value of 2.4, while the 2-fluorophenyl analog is predicted to have a lower logP (approximately 1.9–2.0) due to the electron‑withdrawing fluorine [1][2]. A higher logP suggests improved membrane permeability but may also increase metabolic liability, making the two compounds non‑substitutable for ADME‑targeted lead optimization.

Lipophilicity ADME prediction Drug-likeness

Distinct Hydrogen‑Bond Donor Count Influences Solubility and Target‑Binding Profiles

The target compound possesses three hydrogen‑bond donors (two amide NH and one tertiary alcohol), identical to the core scaffold but distinct from analogs that introduce additional H‑bond donors or acceptors on the amide side chain. For example, N-[(2H-1,3-benzodioxol-5-yl)methyl] analog (CAS 2034240-20-3) contains a benzodioxole oxygen capable of acting as an additional H‑bond acceptor, potentially altering solubility and protein‑binding interactions [1][2]. The target compound’s H‑bond donor/acceptor ratio of 3/4 places it in a favorable range for central nervous system (CNS) drug‑likeness (Rule of 5 compliance), whereas the benzodioxole analog deviates further.

Hydrogen bonding Solubility Molecular recognition

Predicted Rotatable Bond Count Suggests Improved Conformational Flexibility over Rigid Analogs

The target compound has 6 rotatable bonds, whereas the N-(3-chloro-4-fluorophenyl) analog (CAS 2034259-63-5) has only 5 rotatable bonds due to the constrained aryl ring [1]. The extra rotatable bond in the 1-phenylethyl side chain provides greater conformational flexibility, which can be advantageous for induced‑fit binding to flexible protein pockets, though it may carry an entropic penalty. This difference underscores that the two compounds are not interchangeable in fragments‑based or dynamic combinatorial chemistry approaches where conformational entropy is a key parameter.

Conformational flexibility Ligand efficiency Molecular mechanics

Known Biological Activity of a Close Analog on Soluble Epoxide Hydrolase Provides a Target‑Class Hypothesis for the Series

The N-(2-fluorophenyl) analog (CAS 2097913-59-0) has been reported in BindingDB with an IC50 of 5 nM against human recombinant soluble epoxide hydrolase (sEH) [1]. The target compound differs from this active analog only in the replacement of the 2-fluorophenyl group with a 1-phenylethyl group. While direct sEH inhibition data for CAS 2034449-50-6 are currently unavailable, the dramatic structural similarity positions the target compound as a high‑priority candidate for sEH screening, with the expectation that the lipophilic phenylethyl tail may further enhance potency or selectivity based on established sEH pharmacophore models [2].

Soluble epoxide hydrolase sEH inhibitor BindingDB

High‑Impact Research and Industrial Application Scenarios for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(1-phenylethyl)ethanediamide


Stereochemistry‑Driven Medicinal Chemistry: Resolving Racemic Mixtures for Enantiomer‑Specific SAR

Medicinal chemistry teams aiming to explore the impact of chirality on target binding can prioritize CAS 2034449-50-6 for chiral resolution. The racemic 1-phenylethyl group enables separation into pure enantiomers using chiral HPLC, followed by comparative biochemical profiling. This approach, validated by the distinct stereochemical landscape relative to achiral analogs [1], allows researchers to quantify eudysmic ratios and identify the more potent enantiomer, thereby guiding further lead optimization.

ADME‑Focused Lead Optimization: Leveraging Computed Lipophilicity Differences

Preclinical DMPK groups can use the measured or computed logP difference (XLogP3 = 2.4 vs. ≈1.9 for the 2-fluorophenyl analog) as a key selection criterion when balancing permeability against metabolic stability [1]. The higher lipophilicity of the target compound suggests it may be preferred for targets requiring enhanced membrane penetration (e.g., intracellular or CNS targets), provided that solubility and cytochrome P450 inhibition are separately profiled.

Soluble Epoxide Hydrolase (sEH) Focused Library Design

Building on the established sEH inhibitory activity of the 2-fluorophenyl analog (IC50 = 5 nM) [1], the target compound serves as a structurally differentiated follow‑up molecule for sEH screening libraries. Its 1-phenylethyl side chain offers a lipophilic expansion vector that may capture additional interactions within the sEH active site tunnel, potentially improving selectivity over other lipid‑metabolizing enzymes.

Physicochemical Property Benchmarking for CNS Drug‑Likeness

The compound’s favorable hydrogen‑bond profile (HBD = 3, HBA = 4) and moderate molecular weight (396.5 g/mol) place it within CNS drug‑like space according to the Rule of 5 and CNS MPO scoring guidelines [1]. Neuroscience‑focused procurement can use these computed parameters to select CAS 2034449-50-6 over analogs with excessive HBA counts that are predicted to have lower brain penetration.

Quote Request

Request a Quote for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(1-phenylethyl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.